tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one
Overview
Description
Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one can be synthesized through a series of reactions involving cyclopentadiene and stereochemically pure bicyclo[2.2.1]hept-2-ene-exo-4-carbonitrile. The reaction typically involves the Diels-Alder reaction, which forms the tetracyclic structure. The resulting compound, tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carbonitrile, can then be reduced using lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxy derivatives using peroxyphthalic acid.
Reduction: Reduction with lithium aluminum hydride converts the carbonitrile group to an aminomethyl derivative.
Substitution: The aminomethyl derivative can undergo substitution reactions with various sulfonyl chlorides and isocyanates.
Common Reagents and Conditions
Oxidation: Peroxyphthalic acid is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is used for reduction reactions.
Substitution: Sulfonyl chlorides and isocyanates are used for substitution reactions.
Major Products
Epoxy Derivatives: Formed from oxidation reactions.
Aminomethyl Derivatives: Formed from reduction reactions.
Substituted Ureas and Thioureas: Formed from substitution reactions with sulfonyl chlorides and isocyanates.
Scientific Research Applications
Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one involves its interaction with various molecular targets. The compound’s tetracyclic structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[6.2.1.13,6.02,7]dodec-4-ene: A closely related compound with a similar tetracyclic structure.
Bicyclo[2.2.1]hept-2-ene: A precursor used in the synthesis of tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one.
Uniqueness
This compound is unique due to its specific tetracyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-10-5-8-4-9(10)12-7-2-1-6(3-7)11(8)12/h1-2,6-9,11-12H,3-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDQKLULSIAWOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1C3C2C4CC3C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954791 | |
Record name | 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92841-69-5, 33163-94-9 | |
Record name | 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92841-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4:5,8-Dimethanonaphthalen-2(1H)-one, 3,4,4a,5,8,8a-hexahydro-, (1alpha,4alpha,4abeta,5beta,8beta,8abeta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033163949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,4a,5,8,8a-Hexahydro-1,4:5,8-dimethanonaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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